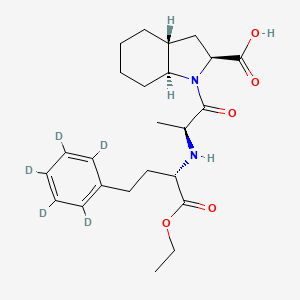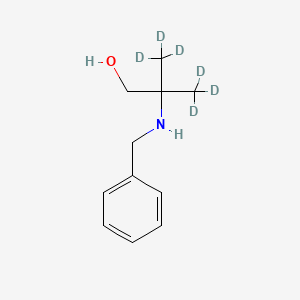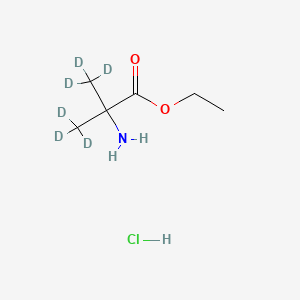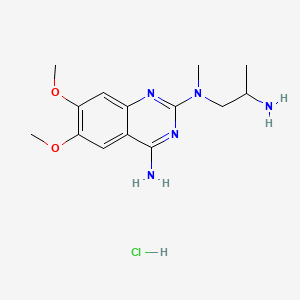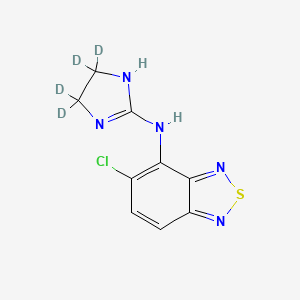
Tizanidine-d4
説明
Tizanidine-d4 is a deuterated form of the muscle relaxant Tizanidine . It is used to treat muscle spasms caused by spinal cord injuries or multiple sclerosis . Tizanidine D4 works by blocking certain nerve signals that cause muscles to tense up, thereby relaxing the muscles and reducing pain and discomfort .
Synthesis Analysis
Tizanidine-loaded proniosomes (TZN-PN) were prepared by coacervation phase separation method . This method aimed at enhancing oral delivery and therapeutic activity .Molecular Structure Analysis
The chemical formula of Tizanidine D4 is C9H8D4ClN5S . The molecular weight is 260.78 g/mol .Chemical Reactions Analysis
Tizanidine is metabolized in the liver and excreted in the urine . The drug has a half-life of approximately 2.5 hours and is mainly eliminated through the renal route .Physical and Chemical Properties Analysis
Tizanidine D4 is a white to off-white powder that is practically insoluble in water and soluble in methanol and ethanol .科学的研究の応用
筋骨格系疼痛の管理
Tizanidine-d4は主に、筋骨格系疼痛の治療のための骨格筋弛緩薬として使用されます。 それは、中枢作用性のα2アドレナリン受容体アゴニストとして作用し、シナプス前運動ニューロンを阻害することで痙性を軽減するのに役立ちます .
神経障害性疼痛
研究によると、this compoundは神経障害性疼痛の管理に潜在的な利点があることが示されています。 この分野におけるその有効性は、中枢的に痛み経路を調節する能力に起因する可能性があります .
胃保護
This compoundは、胃保護効果を提供し、非ステロイド性抗炎症薬に対する患者の耐性を向上させる可能性があります。 この用途は、痛みを管理するためにNSAIDsを必要とするが、胃腸合併症のリスクがある患者にとって特に有益です .
予防的鎮痛
老年期診療では、this compoundは、予防的鎮痛薬としてラベル外使用されています。 この用途は、早期の術後痛を軽減することを目的としており、多剤併用鎮痛戦略の重要な要素です .
抗腫瘍効果
最近の研究によると、this compoundは抗腫瘍効果を持つ可能性があります。 この用途はまだ調査段階ですが、腫瘍学におけるthis compoundの使用のための新しい道を開きます .
新しい送達システム
This compoundの薬物動態を改善するための新しい送達システムの開発が進んでいます。 これらには、口腔粘膜貼付剤、経皮送達システム、鼻スプレー、およびin situ直腸ゲルが含まれます。 このような進歩は、薬物投与の有効性と利便性を高めることを目的としています .
臨床毒性学における定量分析
This compoundは、さまざまな分析方法におけるチザニジンのレベルを定量化するために適した安定同位体標識内部標準として機能します。 この用途は、臨床毒性学、尿薬物検査、疼痛処方薬のモニタリング、法医学分析、または同位体希釈アプリケーションにおいて不可欠です .
作用機序
Target of Action
Tizanidine-d4, like its parent compound Tizanidine, primarily targets the alpha-2 adrenergic receptors (α2-AR) . These receptors are part of the central nervous system and play a crucial role in reducing muscle spasticity .
Mode of Action
This compound acts as an agonist at the alpha-2 adrenergic receptors . By binding to these receptors, it increases presynaptic inhibition of motor neurons . This action reduces the release of excitatory neurotransmitters that cause the firing of neurons, leading to muscle spasms .
Biochemical Pathways
The primary biochemical pathway affected by this compound involves the inhibition of the release of amino acids such as glutamate and aspartate from the presynaptic terminal of spinal interneurons . This action enhances and facilitates the activity of the inhibitory neurotransmitter glycine, leading to a suppression of polysynaptic signal transduction at the spinal cord intermediate neuron level . The overall effect is a decrease in muscle spasticity .
Pharmacokinetics
The pharmacokinetic properties of this compound are expected to be similar to those of Tizanidine. Tizanidine is known to be primarily metabolized via the cytochrome P450 (CYP) 1A2 enzyme . Medications that inhibit this enzyme will affect the clearance of Tizanidine, leading to increased plasma concentrations of the drug and potentially serious adverse events .
Result of Action
The molecular and cellular effects of this compound’s action result in a significant reduction in muscle spasticity . At the molecular level, the drug’s interaction with alpha-2 adrenergic receptors leads to the inhibition of excitatory neurotransmitters . At the cellular level, this results in a decrease in neuronal firing that promotes muscle spasms .
Action Environment
Environmental factors, particularly the presence of other drugs, can influence the action, efficacy, and stability of this compound. For instance, the concurrent use of Tizanidine with CYP1A2 inhibitors may lead to serious health consequences associated with low blood pressure such as falls and fractures . Therefore, careful consideration should be given to the patient’s overall medication regimen when prescribing this compound.
Safety and Hazards
Tizanidine D4 is considered hazardous . It is contraindicated in patients with liver or kidney disease, as well as those with a history of hypotension or fainting . It may also interact with other medications, such as fluvoxamine, ciprofloxacin, and fluoroquinolones, so caution should be exercised when prescribing this drug .
将来の方向性
生化学分析
Biochemical Properties
Tizanidine-d4 interacts with alpha-2 adrenergic receptors, acting as an agonist . This interaction leads to the presynaptic inhibition of excitatory neurotransmitters, reducing the firing of neurons that promote muscle spasms . The drug’s action primarily affects spinal polysynaptic reflexes .
Cellular Effects
This compound has significant effects on various types of cells and cellular processes. It influences cell function by reducing muscle spasticity, allowing for the continuation of normal daily activities . It achieves this by blocking nerve impulses (pain sensations) sent to the brain .
Molecular Mechanism
The mechanism of action of this compound involves its agonistic activity at alpha-2 adrenergic receptor sites, leading to presynaptic inhibition of excitatory neurotransmitters . This results in a reduction in the release of excitatory amino acids like glutamate and aspartate, which cause neuronal firing leading to muscle spasms .
Temporal Effects in Laboratory Settings
In laboratory settings, this compound shows a rapid increase and decline in plasma concentrations following administration . There is a noticeable lag in the profile following the administration of certain formulations . The drug’s half-life significantly increases when using certain delivery systems instead of the oral route .
Dosage Effects in Animal Models
In animal models, the effects of this compound vary with different dosages . The transdermal delivery systems (TDDS) route significantly enhances the bioavailability and plasma concentration of this compound . The drug’s half-life significantly increases when using the TDDS instead of the oral route .
Metabolic Pathways
This compound is primarily metabolized by cytochrome P450 1A2 . It undergoes extensive first-pass metabolism, leading to a low estimated absolute Tizanidine bioavailability .
特性
IUPAC Name |
5-chloro-N-(4,4,5,5-tetradeuterio-1H-imidazol-2-yl)-2,1,3-benzothiadiazol-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8ClN5S/c10-5-1-2-6-8(15-16-14-6)7(5)13-9-11-3-4-12-9/h1-2H,3-4H2,(H2,11,12,13)/i3D2,4D2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XFYDIVBRZNQMJC-KHORGVISSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)NC2=C(C=CC3=NSN=C32)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1(C(N=C(N1)NC2=C(C=CC3=NSN=C32)Cl)([2H])[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40659273 | |
| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.74 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1188331-19-2 | |
| Record name | 5-Chloro-N-[(4,4,5,5-~2~H_4_)-4,5-dihydro-1H-imidazol-2-yl]-2,1,3-benzothiadiazol-4-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40659273 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


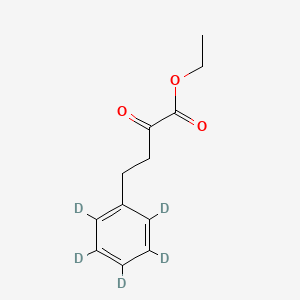
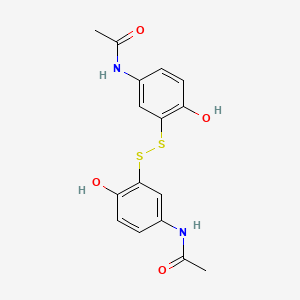

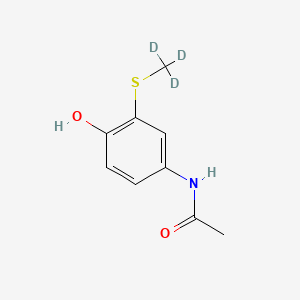
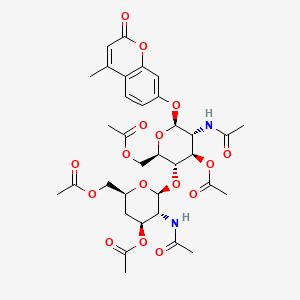


![3,5-Pyridinedicarboxylicacid, 1,4-dihydro-2,6-dimethyl-4-(3-nitrophenyl)-, methyl1-(phenylmethyl)-3-pyrrolidinyl ester, monohydrochloride, [R-(R*,S*)]-(9CI)](/img/structure/B562695.png)
